5-[(2,3-Dihydro-1H-inden-5-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
5-(2,3-Dihydro-1H-inden-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that features both thiazolidinone and indene moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-dihydro-1H-inden-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one typically involves the reaction of 2,3-dihydro-1H-indene-5-carbaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized under acidic conditions to yield the desired thiazolidinone derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(2,3-Dihydro-1H-inden-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Various substituted thiazolidinone derivatives.
Scientific Research Applications
5-(2,3-Dihydro-1H-inden-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 5-(2,3-dihydro-1H-inden-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 5-(2,3-Dihydro-1H-indol-5-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one
- 5-(2,3-Dihydro-1H-inden-5-yl)-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
5-(2,3-Dihydro-1H-inden-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one is unique due to the presence of both indene and thiazolidinone moieties, which contribute to its distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development .
Properties
CAS No. |
62245-77-6 |
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Molecular Formula |
C13H11NOS2 |
Molecular Weight |
261.4 g/mol |
IUPAC Name |
5-(2,3-dihydro-1H-inden-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H11NOS2/c15-12-11(17-13(16)14-12)7-8-4-5-9-2-1-3-10(9)6-8/h4-7H,1-3H2,(H,14,15,16) |
InChI Key |
ROCIADGTJMKUEL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C=C3C(=O)NC(=S)S3 |
Origin of Product |
United States |
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